4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
Description
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,5-dien-1-one core with substituents that include a nitrophenyl group and a propylimino group, making it a subject of interest for chemists and researchers.
Properties
CAS No. |
648894-89-7 |
|---|---|
Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-2-(propyliminomethyl)phenol |
InChI |
InChI=1S/C16H16N4O3/c1-2-9-17-11-12-10-14(5-8-16(12)21)19-18-13-3-6-15(7-4-13)20(22)23/h3-8,10-11,21H,2,9H2,1H3 |
InChI Key |
ZEJIRXXEXUXRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the condensation of 4-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazone linkage can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Methoxyphenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one
Uniqueness
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Biological Activity
The compound 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.31 g/mol. The structure features a hydrazone linkage and a nitrophenyl group, which are critical for its biological activity.
Synthesis
The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacterial strains through mechanisms such as disruption of cell wall synthesis and inhibition of protein synthesis. The compound is hypothesized to possess similar activities due to its structural characteristics.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one | TBD | TBD |
Anticancer Properties
The anticancer potential of hydrazone derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress induction and modulation of cell cycle regulators.
Case Study: Anticancer Activity Assessment
A study conducted on similar compounds revealed that they exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF-7 | 20 | |
| 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one | TBD | TBD |
The proposed mechanism by which this compound exerts its biological effects includes:
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Modulation of Gene Expression : Affecting pathways related to apoptosis and cell survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
